molecular formula C11H11N3O2 B12929176 2-Cyclopropyl-1-methyl-5-nitro-1h-benzimidazole CAS No. 921040-11-1

2-Cyclopropyl-1-methyl-5-nitro-1h-benzimidazole

Cat. No.: B12929176
CAS No.: 921040-11-1
M. Wt: 217.22 g/mol
InChI Key: PBMUHNDHPJXIRE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of a nitro group at the 5-position and a cyclopropyl group at the 2-position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with cyclopropyl methyl ketone in the presence of a nitro-substituted reagent. The reaction is usually carried out under acidic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include steps for purification, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-nitro-1H-benzo[d]imidazole
  • 2-Cyclopropyl-1H-benzo[d]imidazole
  • 5-Nitro-1H-benzo[d]imidazole

Uniqueness

2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both a cyclopropyl and a nitro group, which confer distinct chemical and biological properties. The cyclopropyl group can enhance the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activities .

Properties

CAS No.

921040-11-1

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-cyclopropyl-1-methyl-5-nitrobenzimidazole

InChI

InChI=1S/C11H11N3O2/c1-13-10-5-4-8(14(15)16)6-9(10)12-11(13)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

PBMUHNDHPJXIRE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3CC3

Origin of Product

United States

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